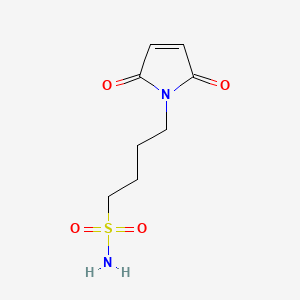
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is a chemical compound that features a maleimide group attached to a butane sulfonamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide typically involves the reaction of maleic anhydride with a suitable amine to form the maleimide intermediate. This intermediate is then reacted with a sulfonamide derivative to yield the final product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the maleimide group to succinimide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive maleimide group.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide involves its interaction with biological targets through the maleimide and sulfonamide groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a butane sulfonamide chain.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid group instead of a butane sulfonamide chain.
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid: Features a pentanoic acid group instead of a butane sulfonamide chain.
Uniqueness
The uniqueness of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide lies in its combination of the maleimide and sulfonamide groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12N2O4S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrol-1-yl)butane-1-sulfonamide |
InChI |
InChI=1S/C8H12N2O4S/c9-15(13,14)6-2-1-5-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6H2,(H2,9,13,14) |
Clave InChI |
KDZGJKPEHOMHRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

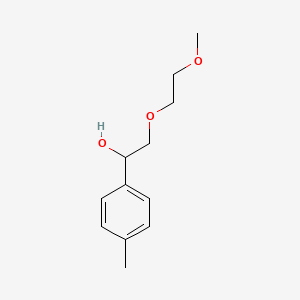
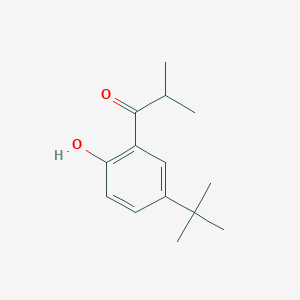
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

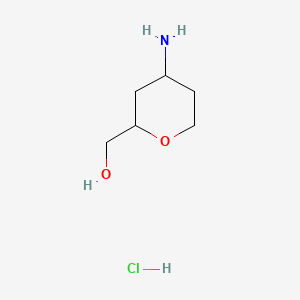
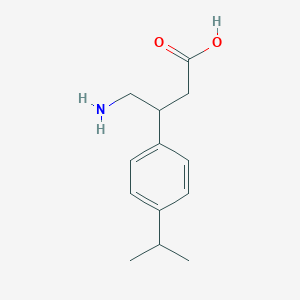
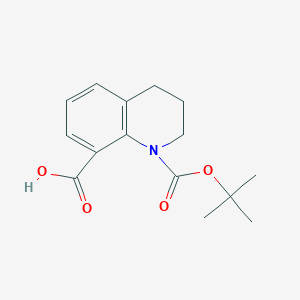
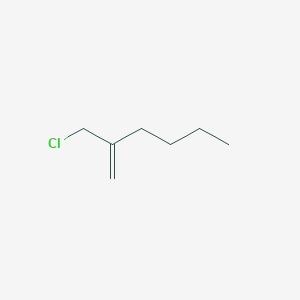
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

